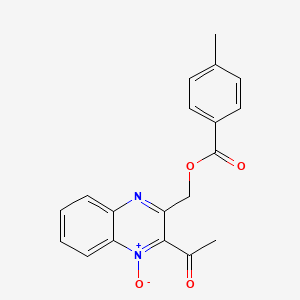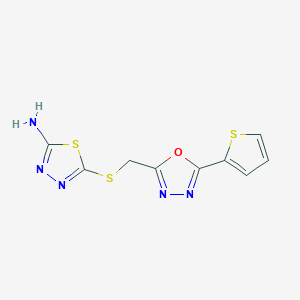
5-(((5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(((5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves the heterocyclization of appropriate precursors. One common method involves the reaction of hydrazonoyl chloride with thiosemicarbazones, leading to the formation of thiadiazole derivatives through the elimination of hydrogen chloride and ammonia . The reaction conditions often include the use of triethylamine as a base and solvents such as chlorobenzene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
5-(((5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxadiazole and thiadiazole rings to their corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
科学的研究の応用
Chemistry: This compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug development.
作用機序
The mechanism of action of 5-(((5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, which contributes to its anticancer activity . Molecular docking studies have supported this interaction, highlighting the compound’s binding affinity and potential as a therapeutic agent .
類似化合物との比較
Similar Compounds
5-(Thiophen-2-yl)-1,3,4-thiadiazole: Shares the thiophene and thiadiazole rings but lacks the oxadiazole moiety.
5-(Thiophen-2-yl)-1,3,4-oxadiazole: Contains the thiophene and oxadiazole rings but lacks the thiadiazole moiety.
1,3,4-Thiadiazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
What sets 5-(((5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine apart is its combination of three distinct heterocyclic rings, which endows it with unique chemical and biological properties
特性
CAS番号 |
348146-30-5 |
|---|---|
分子式 |
C9H7N5OS3 |
分子量 |
297.4 g/mol |
IUPAC名 |
5-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H7N5OS3/c10-8-13-14-9(18-8)17-4-6-11-12-7(15-6)5-2-1-3-16-5/h1-3H,4H2,(H2,10,13) |
InChIキー |
SCRWAPRWEVQJLA-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=NN=C(O2)CSC3=NN=C(S3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B14155350.png)
![N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B14155356.png)


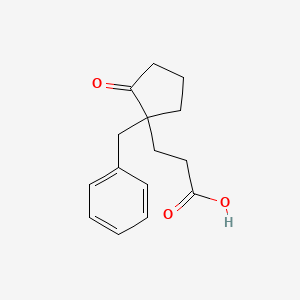
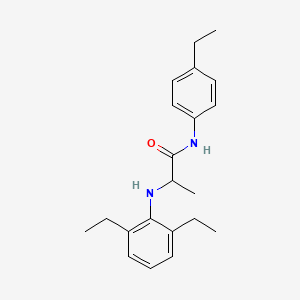

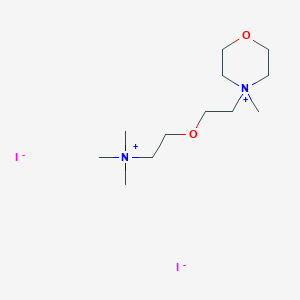
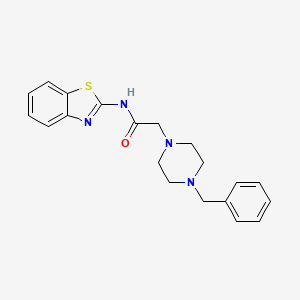
![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14155384.png)
![5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol](/img/structure/B14155393.png)
![methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B14155396.png)
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14155438.png)
